Gancaonin A
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Overview
Description
Gancaonin a belongs to the class of organic compounds known as 6-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 6-position. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Anti-inflammatory Potential in Acute Pneumonia
Gancaonin N, a variant of Gancaonin, demonstrates significant anti-inflammatory effects, particularly in acute pneumonia. In a study, it inhibited nitric oxide (NO) and prostaglandin E2 (PGE2) production in cells and reduced the expression of pro-inflammatory cytokines, implying potential as a natural anti-inflammatory agent (Ko et al., 2021).
Monoamine Oxidase Inhibition
Gancaonin A has shown to selectively inhibit monoamine oxidase-B, an enzyme linked to neurodegenerative diseases. This selective inhibition suggests its potential in treating conditions like Parkinson's disease (Han et al., 2005).
Antibacterial Activity
Compounds related to Gancaonin, isolated from Glycyrrhiza uralensis, have exhibited potent antibacterial activity against various pathogens. This suggests the potential use of Gancaonin-related compounds in developing antibacterial treatments (He et al., 2006).
Pharmacological Effects in Traditional Chinese Medicine
Gancaonin, as part of licorice extracts, plays a significant role in traditional Chinese medicine, often used to enhance the efficacy and reduce the toxicity of other herbal medicines. Its application in combination therapies shows promise in improving the safety and effectiveness of various treatments (Jiang et al., 2019).
Antimicrobial Properties
Studies have found that Gancaonin Q, related to this compound, exhibits significant antimicrobial activity, suggesting a potential role for this compound in treating infectious diseases (Kuete et al., 2007).
Herb-Herb Interaction Studies
The combination of herbs containing Gancaonin has been studied for its effects on drug pharmacokinetics, highlighting the importance of understanding herb-herb interactions for safe and effective use in traditional medicine (Shi et al., 2015).
Synthesis and Chemical Analysis
Research on Gancaonin's derivatives, such as Gancaonin P, focuses on their synthesis, which is crucial for exploring their potential therapeutic uses (Tischer & Metz, 2007).
Anticancer Properties
Compounds isolated from licorice, including Gancaonins, have shown a broad spectrum of anticancer properties, suggesting their potential in cancer treatment (Tang et al., 2015).
Properties
CAS No. |
27762-99-8 |
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Molecular Formula |
C21H20O5 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C21H20O5/c1-12(2)4-9-15-17(22)10-18-19(20(15)23)21(24)16(11-26-18)13-5-7-14(25-3)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3 |
InChI Key |
JQNSUDIGIIGIOL-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)OC)O)C |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)OC)O)C |
melting_point |
213-217°C |
physical_description |
Solid |
Synonyms |
gancaonin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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